Nudifloside D
Overview
Description
Nudifloside D is a secoiridoid glucoside derived from the plant Callicarpa nudiflora, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and angiogenesis-inhibiting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nudifloside D typically involves the extraction of the compound from Callicarpa nudiflora. The process includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Nudifloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nudifloside D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cellular processes such as endothelial-to-mesenchymal transition and angiogenesis.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and other diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Nudifloside D exerts its effects through several mechanisms:
Inhibition of Ezrin Phosphorylation: This leads to the suppression of endothelial-to-mesenchymal transition and angiogenesis.
Interaction with Molecular Targets: this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
- Nudifloside A
- Nudifloside B
- Nudifloside C
Comparison: Nudifloside D is unique due to its specific inhibitory effects on Ezrin phosphorylation, which is not as pronounced in other similar compounds. Additionally, its ability to modulate multiple cellular pathways makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(1R,2S,3S,5S)-3-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-5-methylcyclopentyl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O13/c1-5-14-15(7-20(31)37-10-16-12(2)6-18(30)21(16)13(3)8-28)17(25(35)36-4)11-38-26(14)40-27-24(34)23(33)22(32)19(9-29)39-27/h5,11-13,15-16,18-19,21-24,26-30,32-34H,6-10H2,1-4H3/b14-5+/t12-,13-,15-,16+,18-,19+,21-,22+,23-,24+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVRPFGHXCDNLO-CFIFTEHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(CC(C3C(C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@@H](C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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